2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a molecular formula of C10H9ClN2O3 . This compound is notable for its unique structure, which includes a benzoxazine ring fused with a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazine and thiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, are applicable.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxo group allows for oxidation reactions under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzoxazine derivatives .
Scientific Research Applications
2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazine and thiazole rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine and thiazole derivatives, such as:
- 6-chloro-2H-1,4-benzoxazin-3(4H)-one
- 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
What sets 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide apart is its unique combination of benzoxazine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C18H13ClN4O3S |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13ClN4O3S/c19-11-4-5-15-14(7-11)23(9-17(25)26-15)8-16(24)22-18-21-13(10-27-18)12-3-1-2-6-20-12/h1-7,10H,8-9H2,(H,21,22,24) |
InChI Key |
NYOHDFYMCZPNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=C(N1CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)C=C(C=C2)Cl |
Origin of Product |
United States |
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